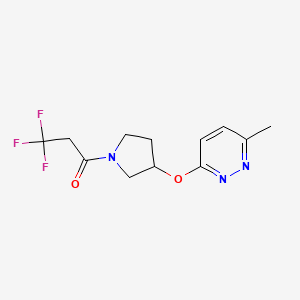

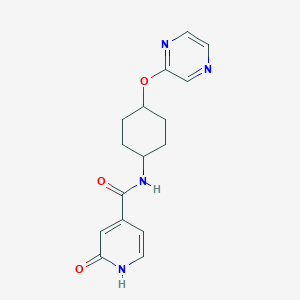

3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Organic compounds with trifluoro groups are often used in various fields due to their unique properties. They are usually characterized by high thermal and chemical stability .

Synthesis Analysis

The synthesis of such compounds usually involves specialized techniques and reagents. It’s often carried out in a laboratory setting, following specific protocols .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide valuable information about its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Reactions of related trifluoromethyl compounds with various nucleophiles, such as methanol and p-toluidine, have led to the synthesis of acyclic and heterocyclic derivatives with potential for further chemical modifications. This includes the formation of pyrrolidines and imidazol-5-ones, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing a wide range of chemical structures (Sokolov & Aksinenko, 2010).

Metal Chelation and Coordination Chemistry

Studies have highlighted the ability of pyridine and triazine derivatives to chelate metals, leading to the creation of metal complexes with potential applications in materials science and catalysis. For example, ligands designed with pyridine and triazine functionalities have been used to chelate Ag(I), demonstrating the structural versatility and potential utility in developing new materials (Duong et al., 2011).

Catalysis and Organic Synthesis

Trifluoromethyl-containing compounds have been utilized as effective catalysts in various organic transformations. For instance, triflic acid has been shown to catalyze cyclizations of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and other polycyclic systems, indicating the potential for trifluoromethyl groups in enhancing catalytic activities (Haskins & Knight, 2002).

Material Science and Molecular Modeling

Research into pyridinium-based ionic liquids, which share structural motifs with the compound , has provided insights into their thermodynamic and transport properties through experimental and molecular dynamics studies. This research aids in understanding the behavior of such compounds in various conditions, with implications for their use in material science and engineering applications (Cadena et al., 2006).

Antitumor Activity and Cellular Imaging

The study of metal chelators, including pyridine derivatives, has revealed their potential in antitumor activities and cellular imaging. These compounds' ability to bind DNA and generate reactive oxygen species underlines their potential use in cancer therapy and diagnostic imaging, showcasing the diverse biological applications of such chemical structures (Roy et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-8-2-3-10(17-16-8)20-9-4-5-18(7-9)11(19)6-12(13,14)15/h2-3,9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWFDQMASLHWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)

![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)